4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane

Polymer Chemistry Polycarbonate Synthesis Thermal Analysis

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS 1607-37-0), also known as solketal glycidyl ether or (1,2-isopropylidene glyceryl) glycidyl ether, is a bifunctional monomer combining a reactive glycidyl ether group with a protected glycerol (solketal) moiety. It is synthesized via the condensation of isopropylidene glycerol (solketal) with epichlorohydrin under phase-transfer conditions, yielding a colorless liquid with a boiling point of 136–140 °C at 18 mmHg and a density of 1.085 g/mL.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 1607-37-0
Cat. No. B167481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane
CAS1607-37-0
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COCC2CO2)C
InChIInChI=1S/C9H16O4/c1-9(2)12-6-8(13-9)4-10-3-7-5-11-7/h7-8H,3-6H2,1-2H3
InChIKeyDOUYENKDWOPECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS 1607-37-0): A Protected-Glycerol Epoxide Monomer for Tunable Polymer Architectures


4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS 1607-37-0), also known as solketal glycidyl ether or (1,2-isopropylidene glyceryl) glycidyl ether, is a bifunctional monomer combining a reactive glycidyl ether group with a protected glycerol (solketal) moiety . It is synthesized via the condensation of isopropylidene glycerol (solketal) with epichlorohydrin under phase-transfer conditions, yielding a colorless liquid with a boiling point of 136–140 °C at 18 mmHg and a density of 1.085 g/mL . The compound serves as a versatile building block in polymer chemistry, enabling the creation of hydroxyl-functional polymers upon deprotection, and is used as an intermediate for surfactants and reactive diluents [1].

Why Generic Epoxide Monomers Cannot Replace 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane for Hydroxyl-Functional Polymer Synthesis


Substituting a generic epoxide monomer, such as propylene oxide or a simple alkyl glycidyl ether, for 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane fails when the desired outcome is a polymer with a high density of 1,2-diol (glycerol-like) side chains. This monomer's unique protected-glycerol structure allows for the post-polymerization deprotection of the isopropylidene group to yield poly(glyceryl glycerol) units [1]. This deprotection step is not possible with conventional monomers, resulting in polymers with fundamentally different hydrophilicity, hydrogen-bonding capacity, and thermal properties [2]. The quantitative evidence below demonstrates that the incorporation of this monomer directly and predictably modulates key material properties such as the glass transition temperature (Tg) and enables functionality unattainable with non-protected alternatives.

Quantitative Differentiation of 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane: A Procurement-Focused Evidence Guide


Tailoring Polymer Glass Transition Temperature (Tg) via Monomer Feed Ratio in CO2-Based Polycarbonates

In the ring-opening copolymerization with CO₂ and propylene oxide (PO), the inclusion of 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (SolGE) as a termonomer allows for precise tuning of the resulting polycarbonate's glass transition temperature (Tg). By varying the molar fraction of SolGE (fSolGE) in the feed, the Tg of the amorphous terpolymer can be systematically shifted from values near or below room temperature, with a clear trend of decreasing Tg as the SolGE content increases [1]. This tunability is a direct consequence of the flexible, protected glycerol side chain, providing a quantifiable design lever unavailable with simpler, non-functional epoxides.

Polymer Chemistry Polycarbonate Synthesis Thermal Analysis

Enabling High Drug Loading Capacity in Unimolecular Micelles via Protected-Glycerol Block Copolymers

Copolymers synthesized from 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (as (1,2-isopropylidene glyceryl) glycidyl ether) can form well-defined unimolecular micelles with a high loading capacity for hydrophobic drugs. In a study constructing star-shaped poly(furfuryl glycidyl ether)-block-poly(glyceryl glycerol ether) (PFGE-b-PGGE) micelles, the copolymer demonstrated a loading capacity of 146 mg of nifuratel per 1 g of copolymer [1]. This performance is enabled by the hydrophobic furan core for encapsulation and the hydrophilic, glycerol-rich shell derived from the target monomer after deprotection.

Drug Delivery Polymer Therapeutics Nanomedicine

Improved Process Efficiency and Reduced Waste in Monomer Synthesis

A patented method for synthesizing 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane claims significant improvements over prior art, specifically by reducing the excess of reactants and eliminating the need for organic solvents. Compared to a prior method (DE-OS 3,220,035) that required a ~3 molar excess of NaOH and a ~2-fold excess of epichlorohydrin, the new process operates with a near-stoichiometric ratio of chlorohydrin ether to base (1.0:1.0 to 1.0:1.1) and avoids the use of hexane as a solvent [1]. This results in a more controllable, scalable, and environmentally benign production process, yielding the monomer at ~80% of theory [1].

Green Chemistry Process Chemistry Monomer Manufacturing

Leveraging Protected-Glycerol Architecture for Post-Polymerization Functionalization

The protected 1,2-diol structure of 4-[(2,3-epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane is a key differentiator, enabling a two-step polymer functionalization strategy. First, the monomer is polymerized while its diol is protected, ensuring compatibility with a wide range of polymerization conditions (e.g., anionic ring-opening). Second, the isopropylidene group is removed via acidic hydrolysis to reveal poly(glyceryl glycerol) segments [1]. This post-polymerization deprotection yields a polymer with a high density of 1,2-diol moieties, which are then used to form reversible, self-healing hydrogels through dynamic covalent cross-linking with phenylboronic acid derivatives [2]. This sequential strategy is not possible with unprotected glyceryl monomers due to side reactions during polymerization.

Polymer Modification Functional Polymers Hydrogels

Primary Application Scenarios for Procuring 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane


Synthesis of CO₂-Based Polycarbonates with Tunable Glass Transition Temperatures

Procurement of this monomer is justified for research groups and companies developing aliphatic polycarbonates via CO₂/epoxide copolymerization. The monomer's ability to systematically lower the polymer's Tg (as shown in Section 3, Evidence Item 1) makes it a critical component for designing materials that are processable at lower temperatures or that require specific flexibility. The resulting terpolymers are amorphous and can be subsequently deprotected to yield hydroxyl-functional materials [1].

Development of Advanced Drug Delivery Vehicles and Functional Hydrogels

This monomer is a key building block for creating well-defined block copolymers for nanomedicine and biomaterials. As demonstrated (Section 3, Evidence Item 2), copolymers containing this monomer can form micelles with high drug loading capacity. Furthermore, the post-polymerization deprotection to reveal 1,2-diol groups enables the fabrication of injectable and self-healable hydrogels, a feature directly linked to the monomer's unique protected-glycerol structure [2].

Manufacturing of Surfactants and Reactive Diluents with Improved Sustainability

Industrial procurement for the production of nonionic/ionic surfactants and reactive diluents is supported by the patented, more sustainable synthesis route (Section 3, Evidence Item 3). The process avoids organic solvents and minimizes waste, offering a more environmentally friendly and cost-effective source of this versatile intermediate [3]. The compound's use as a reactive diluent in lacquers, paints, and plastisols benefits from its epoxy functionality and solvent properties [3].

Synthesis of Precision-Functionalized Polyethers and Polycarbonates

For researchers in polymer chemistry, this monomer is essential when the target is a linear polymer with a high and controlled density of glycerol-like side chains. The protection strategy (Section 3, Evidence Item 4) prevents unwanted branching during polymerization, a common pitfall when using unprotected glycidol. This allows for the synthesis of well-defined poly(glyceryl glycerol) and poly(ethylene glycol)-co-poly(glyceryl glycerol) copolymers with predictable properties for applications ranging from hydrophilic coatings to polymer therapeutics [4].

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